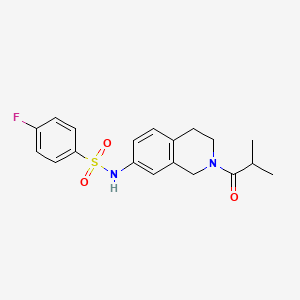

4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-10-9-14-3-6-17(11-15(14)12-22)21-26(24,25)18-7-4-16(20)5-8-18/h3-8,11,13,21H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJZEXJOANKKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The fluorine atom and other substituents can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of fluorinated or non-fluorinated analogs .

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds have significant antimicrobial properties. Studies have shown that 4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can inhibit the growth of various bacterial strains. This is attributed to its ability to disrupt cellular processes essential for bacterial survival .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties. Selective phosphodiesterase inhibitors related to tetrahydroisoquinoline derivatives have demonstrated the ability to reduce inflammatory responses in animal models. The mechanism involves modulation of cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in inflammatory pathways.

Enzyme Inhibition

Studies have indicated that this compound can act as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are significant in the context of neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes may lead to increased levels of acetylcholine, potentially improving cognitive function .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in treating various conditions:

- Autoimmune Diseases : A notable study demonstrated that tetrahydroisoquinoline derivatives could effectively modulate T-helper 17 (Th17) cell responses in mouse models of rheumatoid arthritis. The results indicated a significant reduction in disease severity when administered at optimized doses .

- Cancer Research : Investigations into the antiproliferative effects of sulfonamide derivatives have shown promising results against cancer cell lines. The unique structural features of 4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide may contribute to its effectiveness as an anticancer agent .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies suggest that this compound exhibits favorable bioavailability characteristics. For instance, related compounds have shown oral bioavailability rates around 48% in mice and 32% in rats, indicating potential for development as an oral therapeutic agent.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups within the molecule can interact with enzymes, receptors, or other biological macromolecules, leading to various biological effects. Detailed studies on its mechanism of action are limited, but it is believed to involve modulation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide and related sulfonamide-tetrahydroisoquinoline derivatives:

Analytical Characterization

- Spectroscopy : Both compounds rely on NMR and HRMS for structural validation. The absence of crystallographic data for the target compound contrasts with analogs refined using SHELX and ORTEP-III (e.g., for bond-length analysis), highlighting a gap in conformational studies .

- Purity : The analog in achieved >95% purity via recrystallization, suggesting analogous protocols (e.g., ethyl acetate/diisopropyl ether solvent systems) could be applied to the target compound .

Biological Activity

The compound 4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a derivative of tetrahydroisoquinoline, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structure and Synthesis

The compound features a 4-fluorobenzenesulfonamide moiety linked to an isobutyryl-tetrahydroisoquinoline structure. The synthesis typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various biochemical pathways. Detailed studies are necessary to elucidate the exact targets and mechanisms involved.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of 4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide:

- Antitumor Activity : Preliminary investigations suggest that this compound may exhibit antitumor properties by inhibiting cellular proliferation in cancer cell lines. Its structural analogs have shown promise in reducing tumor growth in xenograft models .

- Neuropharmacological Effects : Related compounds have demonstrated significant interactions with neurotransmitter transporters (e.g., SERT, NET, DAT), indicating potential applications in treating mood disorders and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have provided insights into the biological effects of related compounds:

- Anticancer Properties : A study on tetrahydroisoquinoline derivatives revealed that certain modifications enhance their anticancer efficacy. For instance, compounds with specific substitutions exhibited IC50 values in the nanomolar range against various cancer cell lines .

- Neurotransmitter Inhibition : Research indicated that similar tetrahydroisoquinoline derivatives could inhibit serotonin and norepinephrine reuptake effectively. This suggests that 4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide might also possess similar properties .

- Inflammatory Response Modulation : Some derivatives have been shown to modulate inflammatory pathways by acting on specific receptors involved in immune responses. This aspect is crucial for developing treatments for autoimmune diseases .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the condensation of tetrahydroisoquinoline derivatives with fluorinated benzenesulfonyl chlorides. Key steps include:

- Step 1 : Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions.

- Step 2 : Acylation at the 2-position using isobutyryl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .

- Step 3 : Sulfonamide coupling via nucleophilic substitution, employing benzenesulfonyl chloride derivatives in pyridine or DMF at room temperature .

Critical factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (to minimize side reactions), and catalyst use (e.g., DMAP for acylations). Yields are typically monitored via HPLC or TLC, with reported optimizations achieving >75% purity after column chromatography .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the tetrahydroisoquinoline backbone and sulfonamide linkage. Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ ~10 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity (>95% required for pharmacological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 378.4 for C18H19FN2O4S) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining absolute configuration and packing interactions. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are employed to analyze bond angles, torsion angles, and hydrogen-bonding networks . For example, the tetrahydroisoquinoline ring’s chair conformation and sulfonamide group orientation can be validated against predicted DFT models. Data collection at low temperatures (100 K) reduces thermal motion artifacts, improving resolution (<1.0 Å) .

Q. What strategies can address contradictory biological activity data across enzymatic vs. cell-based assays?

- Methodological Answer : Discrepancies often arise from differences in membrane permeability or off-target effects. To resolve this:

- Permeability Assays : Use Caco-2 cell monolayers to evaluate passive diffusion (Papp values <1×10⁻⁶ cm/s indicate poor absorption) .

- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to the intended enzyme (e.g., carbonic anhydrase) in live cells .

- Metabolite Profiling : LC-MS/MS identifies hydrolyzed or oxidized metabolites that may interfere with in vitro activity .

Q. How can computational methods predict the sulfonamide group’s electronic effects on receptor binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the sulfonamide’s electron-withdrawing effects on the tetrahydroisoquinoline core. Key parameters include:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions influencing hydrogen bonding with target residues .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with carbonic anhydrase II) over 100 ns trajectories to assess binding stability (RMSD <2.0 Å) .

Methodological Considerations

Q. How to design experiments to optimize the compound’s selectivity against structurally related off-target enzymes?

- Answer :

- Kinetic Assays : Measure IC50 values against isoforms (e.g., CA I vs. CA II) using stopped-flow CO2 hydration assays .

- Structural Bioinformatic Analysis : Align homology models of off-target enzymes (e.g., using PyMOL) to identify divergent active-site residues for selective targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.